molecular formula C14H19N3OS B3168105 N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine CAS No. 926246-35-7

N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Cat. No. B3168105
CAS RN: 926246-35-7
M. Wt: 277.39 g/mol
InChI Key: DHODYHOCFRJWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine is a common moiety in various pharmaceuticals and its derivatives have been studied for their potential medical uses . It’s an organic chemical compound which has a six-membered ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of morpholine derivatives often involves the reaction of an amine group with a suitable electrophile . For example, N-substituted morpholines can be synthesized by reacting morpholine with an alkyl halide.


Molecular Structure Analysis

Morpholine is a heterocyclic organic compound. It consists of a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The exact structure of “N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine” would depend on the specific locations of the benzothiazol-2-amine group and the morpholin-4-ylpropyl group within the molecule.


Chemical Reactions Analysis

The reactivity of morpholine and its derivatives can vary greatly depending on the specific functional groups present in the molecule. For instance, the presence of an amine group can make the compound a good nucleophile, capable of reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For instance, the presence of polar functional groups could influence its solubility in water or organic solvents .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Novel series of N-substituted (1,3-benzothiazole)-7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl-amine derivatives have been synthesized and tested for in-vitro cytotoxic activity, showing potential as anticancer agents (Dave et al., 2012).

Chemical Synthesis and Structural Analysis

  • The compound 1-(3-Morpholinoprop-2-enyl)benzotriazole has been used as a synthon for the preparation of allylamines and 1,2-diarylpyrroles, demonstrating its versatility in chemical synthesis (Katritzky et al., 1995).
  • Structural and spectral analysis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base, provides insight into its conformation and hydrogen bonding interactions (Franklin et al., 2011).

Antitubercular and Antimicrobial Applications

  • Synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimycobacterial activity, expanding the potential applications of related benzothiazole derivatives in combating infectious diseases (Sathe et al., 2011).

Corrosion Inhibition Studies

  • A study on the synthesis, antimicrobial, and corrosion inhibition studies of 1,3-benzothiazole derivatives highlighted their effectiveness in corrosion protection, adding another dimension to the utility of these compounds (Nayak & Bhat, 2023).

Mechanism of Action

The mechanism of action of a morpholine derivative would depend on its specific structure and the target it interacts with. For example, some morpholine derivatives have been found to inhibit certain enzymes, which could potentially be exploited for therapeutic purposes .

Safety and Hazards

The safety and hazards associated with a specific morpholine derivative would depend on its structure and the specific conditions under which it is handled. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a chemical substance and recommendations for safe handling .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-2-5-13-12(4-1)16-14(19-13)15-6-3-7-17-8-10-18-11-9-17/h1-2,4-5H,3,6-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHODYHOCFRJWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.